molecular formula C25H31N3O6 B130160 Methysergide maleate CAS No. 129-49-7

Methysergide maleate

Cat. No. B130160
CAS RN: 129-49-7
M. Wt: 469.5 g/mol
InChI Key: LWYXFDXUMVEZKS-ZVFOLQIPSA-N
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Description

Methysergide maleate is a medication that has been historically used for the prophylactic treatment of migraine and other vascular headaches. It functions as a serotonin blocker and has been in use since the early sixties. While it has shown efficacy in preventing migraines, its use is associated with a range of side effects, from mild ones like nausea and dizziness to severe complications such as retroperitoneal fibrosis, vascular spasm, and fibrosis . The drug's side effects can be reversible upon discontinuation, but the exact mechanism of action leading to these adverse effects remains unclear .

Synthesis Analysis

Molecular Structure Analysis

Methysergide maleate is a derivative of ergot alkaloids, which are known for their complex molecular structures. The interaction of methysergide maleate with other compounds, such as caffeine, has been studied, indicating that it can form complexes in aqueous solutions, which may affect its dissolution rate and absorption . Understanding the molecular structure is essential for predicting the drug's behavior in biological systems and its interaction with other compounds.

Chemical Reactions Analysis

The chemical reactions involving methysergide maleate are not extensively discussed in the provided literature. However, the drug's interaction with caffeine suggests that it can participate in complex formation reactions in solution . Additionally, the drug's adverse effects imply that it may interact with biological tissues, leading to fibrosis and vascular spasm, although the exact chemical pathways for these reactions are not fully understood .

Physical and Chemical Properties Analysis

The physical and chemical properties of methysergide maleate, such as solubility and partitioning-rate behavior, have been studied to some extent. The interaction with caffeine affects these properties, which in turn can influence the drug's absorption and therapeutic effectiveness . The drug's propensity to cause vascular spasm and fibrosis suggests that it interacts with biological systems in a complex manner, which could be related to its physical and chemical properties .

Relevant Case Studies

Several case studies highlight the complications associated with methysergide maleate therapy. These include spasm of the superior mesenteric artery , retroperitoneal fibrosis , primary erythermalgia treatment , reversible mesenteric artery stenoses , abdominal angina , acute ischemia of a limb , and vascular adventitial fibrosis . These cases underscore the importance of monitoring for adverse effects during treatment and provide insights into the drug's impact on vascular health.

Scientific Research Applications

Pharmacokinetics in Humans

Methysergide maleate's pharmacokinetics were explored in a study involving healthy men. The systemic availability of methysergide was found to be 13%, primarily due to extensive first-pass metabolism to methylergometrine. This study provided insights that could be relevant to the treatment of migraine, as methylergometrine might contribute to methysergide's effect. Methylergometrine also displayed a significantly longer elimination half-life than methysergide (Bredberg et al., 2004).

Treatment of Cluster Headache

Methysergide maleate was reported to effectively prevent asystole and syncope attacks in a patient with cluster headaches, indicating its potential therapeutic use in such conditions (Erdinler et al., 2004).

Behavioral Effects in Animal Models

Research on rats demonstrated that methysergide improved the ability of animals to acquire and reproduce active avoidance reflexes, particularly in those with a deficit of corticosteroid hormones. This study highlights methysergide's influence on learning and behavior under varying hormonal conditions (Sapronov & Fedotova, 2001).

Role in Migraine and Cluster Headache Treatment

A survey among International Headache Society members underscored the importance of methysergide in treating migraine and cluster headaches, particularly in refractory cases. This indicates its unique position in headache management (MacGregor & Evers, 2017).

Historical Perspective in Migraine Treatment

Methysergide's historical role in migraine treatment is significant. Initially introduced as a preventive drug for migraine, it saw a decline in use due to side effects but continued to be valuable in experimental studies. Its derivative, methylergometrine, has been of interest due to its different pharmacological properties (Koehler & Tfelt-Hansen, 2008).

Migraine Prophylaxis

The development of methysergide as a migraine preventive agent marked a paradigm shift in understanding migraine as a medical condition rather than a psychological issue. It laid the foundation for current migraine prevention strategies (Rizzoli, 2014).

Safety And Hazards

Methysergide maleate should be handled with care to avoid contact with skin and eyes, and formation of dust and aerosols . It is not meant for administration to humans or animals and cannot be used to diagnose, treat, or cure diseases of any kind .

properties

IUPAC Name

(6aR,9R)-N-[(2S)-1-hydroxybutan-2-yl]-4,7-dimethyl-6,6a,8,9-tetrahydroindolo[4,3-fg]quinoline-9-carboxamide;(Z)-but-2-enedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O2.C4H4O4/c1-4-15(12-25)22-21(26)14-8-17-16-6-5-7-18-20(16)13(10-23(18)2)9-19(17)24(3)11-14;5-3(6)1-2-4(7)8/h5-8,10,14-15,19,25H,4,9,11-12H2,1-3H3,(H,22,26);1-2H,(H,5,6)(H,7,8)/b;2-1-/t14-,15+,19-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWYXFDXUMVEZKS-ZVFOLQIPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NC(=O)C1CN(C2CC3=CN(C4=CC=CC(=C34)C2=C1)C)C.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](CO)NC(=O)[C@H]1CN([C@@H]2CC3=CN(C4=CC=CC(=C34)C2=C1)C)C.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901017106
Record name Methysergide hydrogen maleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901017106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

469.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methysergide maleate

CAS RN

129-49-7
Record name Methysergide maleate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=129-49-7
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Record name Methysergide maleate [USP]
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Record name Methysergide maleate
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Record name Methysergide hydrogen maleate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYSERGIDE MALEATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2U7H1466GH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,100
Citations
H Pepper - JAMA, 1968 - jamanetwork.com
… Methysergide maleate was employed to relieve some of the symptoms. By starting therapy with … erythermalgia, therapy with methysergide maleate appears to be the most promising one. …
Number of citations: 31 jamanetwork.com
HW DANIELL - Annals of Internal Medicine, 1964 - acpjournals.org
… and impotence were precipitated by methysergide maleate. We are un… While he was maintained on methysergide maleate, … , rapidly improved as methysergide maleate was …
Number of citations: 15 www.acpjournals.org
RE Buenger, JA Hunter - JAMA, 1966 - jamanetwork.com
COMPLICATIONS of methysergide maleate therapy for headache have been found to be numerous in both unexplained symptomatology and in a demonstrable form of fibrosis, with its …
Number of citations: 42 jamanetwork.com
SD Silberstein - Cephalalgia, 1998 - Wiley Online Library
… Acute ischemia of a limb complicating methysergide maleate therapy. JAMA 1963;183:1041-2 GaIer BS, Lipton RB, Solomon S, Newman LC, Spierings ELH. MyocardiaI &hernia related …
Number of citations: 141 onlinelibrary.wiley.com
JA Baldridge, KE Quickel Jr, JM Feldman… - Diabetes, 1974 - Am Diabetes Assoc
… "3 Investigations in human beings have shown that administration of methysergide maleate, … The present study extends our previous observations and shows that methysergide maleate …
Number of citations: 7 diabetesjournals.org
JE Conley, WJ Boulanger, GL Mendeloff - JAMA, 1966 - jamanetwork.com
Methysergide meleate and members of the ergot family have been associated with fibrous changes and obstruction in larger arteries. Severe aortic- and iliac-artery obstruction occurred …
Number of citations: 22 jamanetwork.com
AL Ureles, C Rob - JAMA, 1963 - jamanetwork.com
THE BENEFICIAL effect of methysergide maleate (Sansert) in the prophylactic treatment of vasodilating headaches has been well documented. Side effects have been noted which in …
Number of citations: 27 jamanetwork.com
P Lowe, A Hoiseth, T Nordshus - The British Journal of …, 1978 - birpublications.org
Methysergide maleate has been used since the early sixties as prophylactic therapy in the management of migraine and other vascular headaches. Many mild side-effects have been …
Number of citations: 7 www.birpublications.org
KE QUICKEL JR, JM FELDMAN… - The Journal of Clinical …, 1971 - academic.oup.com
… -stimulated insulin secretion was measured in adult onset diabetic patients and in normal volunteers before and during administration of the serotonin blocker methysergide maleate (2 …
Number of citations: 35 academic.oup.com
J Katz, RM Vogel - Jama, 1967 - jamanetwork.com
METHYSERGIDE MALEATE has been used successfully as prophylaxis in the treatment of migraine and other vascular headaches. The administration of the drug has been associated …
Number of citations: 25 jamanetwork.com

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